6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride
Description
6-Fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride (CAS: 2034157-61-2) is a benzothiazole derivative characterized by:
- A fluoro substituent at position 6 of the benzothiazole core, enhancing metabolic stability and bioavailability through its electronegative effects.
- A hydrochloride salt formulation, improving aqueous solubility for pharmaceutical applications .
Molecular Formula: C₁₀H₁₂ClFN₂S₂
Molecular Weight: 278.80 g/mol
Purity: 97% (commercial grade) .
Properties
IUPAC Name |
6-fluoro-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2S2.ClH/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12;/h2-3,6,12H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCFNTSJAULVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN1C2=C(C=C(C=C2)F)SC1=N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The exact mode of action of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole derivatives are known to interact with their targets in a way that results in a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Biochemical Pathways
The specific biochemical pathways affected by 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole derivatives have been found to affect a variety of pathways, leading to their diverse biological activities.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the environment in which it is administered.
Biochemical Analysis
Biochemical Properties
Additionally, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can bind to proteins involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase. These interactions help modulate the cellular redox state, potentially offering protective effects against oxidative damage.
Cellular Effects
In non-cancerous cells, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can influence gene expression by modulating transcription factors. This modulation can lead to changes in cellular metabolism, including alterations in glucose uptake and utilization, which are vital for maintaining cellular energy balance.
Molecular Mechanism
Furthermore, 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride can induce conformational changes in proteins, affecting their function. These changes can lead to the activation or inhibition of downstream signaling pathways, ultimately influencing cellular responses such as proliferation, differentiation, and apoptosis.
Biological Activity
6-Fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride (CAS No. 2034157-61-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including enzyme inhibition, cytotoxicity, and other pharmacological effects.
- Molecular Formula : C₁₀H₁₂ClFN₂S₂
- Molecular Weight : 278.8 g/mol
- Physical State : Solid
- Purity : ≥95%
1. Enzyme Inhibition
Research indicates that derivatives of benzothiazole, including compounds similar to 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine, exhibit significant enzyme inhibition properties. For example:
- Urease Inhibition : Compounds in this class have shown effectiveness in inhibiting urease, an important enzyme in various biological processes .
- Tyrosinase Inhibition : Some derivatives demonstrated notable tyrosinase inhibitory activity, which is crucial for skin pigmentation and has implications in hyperpigmentation disorders .
| Compound | Enzyme Target | IC50 Value (μM) |
|---|---|---|
| 6-Fluoro... | Urease | Not specified |
| 3e | Tyrosinase | 46.9 ± 3.6 |
2. Anticancer Activity
Studies have explored the anticancer potential of thiazole derivatives. The compound's structural features suggest it could possess moderate anticancer activity:
- Cytotoxicity Assays : Evaluations using MTT assays have shown that thiazole derivatives can exhibit low cytotoxicity against various cancer cell lines, indicating a favorable therapeutic index .
3. Antimicrobial Activity
The thiazole ring system is often associated with antimicrobial properties. Some studies have highlighted that compounds with similar structures to 6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride demonstrate activity against a range of pathogens, including bacteria and fungi.
Case Study 1: Antimalarial Activity
A series of thiazole derivatives were synthesized and tested against Plasmodium falciparum. Modifications at the N-aryl amide group linked to the thiazole ring significantly enhanced antimalarial potency while maintaining low cytotoxicity in HepG2 cell lines .
Case Study 2: Leishmanicidal Activity
In vitro studies on phthalimido-thiazole derivatives revealed promising leishmanicidal activity. Compounds exhibited significant effects on Leishmania infantum, demonstrating reduced survival rates of intracellular amastigotes and low toxicity to mammalian cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
The compound is compared to analogs based on substituent patterns, core modifications, and pharmacological implications.
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
Lipophilicity: The 2-(methylthio)ethyl group in the target compound provides moderate lipophilicity, favorable for blood-brain barrier penetration compared to aryl-substituted analogs (e.g., 3a–g), which may suffer from poor solubility .
Solubility :
- The hydrochloride salt of the target compound enhances aqueous solubility compared to neutral benzothiazolones (e.g., ) .
Electronic Effects :
Preparation Methods
Preparation of 6-Fluoro-benzo[d]thiazole Intermediate
- The benzo[d]thiazole ring is often synthesized by cyclization of 2-aminothiophenol derivatives with appropriate fluorinated precursors.
- Fluorination at the 6-position can be introduced via electrophilic fluorination or starting with fluorinated anilines.
- Typical solvents include toluene, acetonitrile, or DMF, with temperatures ranging from room temperature to reflux (60–110 °C).
Introduction of the 2-(Methylthio)ethyl Side Chain at Position 3
- Alkylation of the benzo[d]thiazole at the 3-position is achieved using 2-(methylthio)ethyl halides (e.g., bromide or iodide).
- The reaction is conducted under basic conditions (e.g., using alkali hydroxides or carbonates) in polar aprotic solvents such as DMF or THF.
- The reaction temperature is maintained between 20–80 °C for 6–24 hours to ensure complete substitution.
- After reaction completion, acidification with dilute hydrochloric acid (pH ~2.5) precipitates the product, which is filtered and dried.
Formation of the 2(3H)-Iminobenzothiazole Moiety
- The imine group at the 2-position is formed by condensation of the corresponding 2-aminobenzothiazole derivative with an aldehyde or orthoformate reagent.
- Triethyl orthoformate is commonly used as a cyclization agent to form the imine under mild acidic or neutral conditions.
- The reaction is typically carried out in solvents such as ethanol, toluene, or acetonitrile at temperatures between 60–100 °C for 0.5–2 hours.
- Purification involves extraction, washing with saturated sodium bicarbonate and brine, drying, and vacuum distillation.
Conversion to Hydrochloride Salt
- The free base imine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the hydrochloride salt.
- This step enhances the compound's stability and facilitates isolation as a solid.
- The salt is isolated by filtration, washed, and dried under vacuum.
Representative Preparation Protocol (Adapted from Patent and Literature Data)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 6-Fluoro-2-aminothiophenol + appropriate fluorinated precursor, base, solvent (toluene/DMF), 60–110 °C, 6–24 h | Cyclization to 6-fluorobenzo[d]thiazole intermediate | High yield, careful temperature control required |
| 2 | 6-Fluorobenzo[d]thiazole + 2-(methylthio)ethyl iodide, base (NaHCO3 or K2CO3), DMF, 20–80 °C, 6–24 h | Alkylation at 3-position | Moderate to high yield; acidify to pH 2.5 for isolation |
| 3 | Alkylated intermediate + triethyl orthoformate, ethanol or toluene, 60–100 °C, 0.5–2 h | Imine formation at 2-position | Purification by extraction and vacuum distillation |
| 4 | Free base + HCl in ethanol or ethyl acetate, room temperature | Formation of hydrochloride salt | Solid isolated by filtration and drying |
Additional Research Findings and Notes
- The use of silylating agents such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) can facilitate imine formation by activating the orthoformate reagent, improving reaction rates and yields.
- Alkylation reactions benefit from polar aprotic solvents and controlled addition of alkyl halides to minimize side reactions.
- The hydrochloride salt form improves compound stability, solubility, and handling properties.
- Alternative synthetic routes may involve multicomponent reactions or domino cyclizations, but these are less common for this specific compound.
Summary Table of Key Reaction Parameters
| Reaction Step | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| Cyclization to benzo[d]thiazole | 2-Aminothiophenol derivative, fluorinated precursor | Toluene, DMF | 60–110 | 6–24 | Base-mediated |
| Alkylation at 3-position | 2-(Methylthio)ethyl iodide, base | DMF, THF | 20–80 | 6–24 | Acidify to isolate |
| Imine formation | Triethyl orthoformate | Ethanol, toluene | 60–100 | 0.5–2 | May use TMSOTf catalyst |
| Salt formation | HCl | Ethanol, ethyl acetate | RT | 1–2 | Isolate as hydrochloride salt |
Q & A
Q. Table 1: Key Reaction Conditions for Thiazole-Imine Synthesis
| Step | Reagents/Conditions | Yield (%) | Characterization Methods | Reference |
|---|---|---|---|---|
| Diazonium coupling | Sodium tert-butoxide, 0–5°C → reflux | 63–68% | TLC, ¹H-NMR | |
| Fluorination | KF/¹⁸F, THF, 80°C | ~40%* | Radio-HPLC, MS |
*Typical for radiochemical synthesis.
Q. Table 2: Spectral Data for Structural Confirmation
| Technique | Diagnostic Peaks | Interpretation |
|---|---|---|
| ¹H-NMR | δ 3.2–3.5 (m, SCH₂CH₂) | Methylthioethyl group integration |
| ¹³C-NMR | δ 160–165 (C=N) | Thiazole-imine core |
| HRMS | m/z 325.0521 (M+1) | Molecular ion confirmation |
Key Considerations for Researchers
- Purification Challenges : Use column chromatography (silica gel, ethyl acetate/hexane) to separate polar byproducts .
- Stability Testing : Assess hydrolytic degradation in aqueous buffers (pH 1–7.4) to guide formulation studies .
- Biological Screening : Prioritize assays targeting sigma receptors or antimicrobial pathways, given structural analogs’ reported activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
